3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride
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Overview
Description
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride is an organic compound with a complex structure that includes bromine, chlorine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a methyl-substituted benzene ring, followed by sulfonylation and chlorination reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other by-products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoyl chlorides, while hydrolysis typically produces sulfonic acids.
Scientific Research Applications
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include functional groups in organic molecules, leading to the formation of new bonds and the modification of existing structures. The pathways involved are typically those of electrophilic aromatic substitution and nucleophilic acyl substitution.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(chlorosulfonyl)benzotrifluoride
Uniqueness
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and industrial processes.
Properties
Molecular Formula |
C8H5BrCl2O3S |
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Molecular Weight |
332.00 g/mol |
IUPAC Name |
3-bromo-5-chlorosulfonyl-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-6(9)2-5(8(10)12)3-7(4)15(11,13)14/h2-3H,1H3 |
InChI Key |
ONDYFQXGIQQXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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